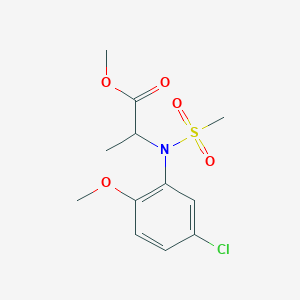

Methyl N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alaninate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alaninate, commonly known as MCMA, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. MCMA is a white crystalline powder that is soluble in organic solvents and is used as a reagent in organic synthesis.

Scientific Research Applications

Mobility and Persistence in Environmental Systems

One study focusing on the mobility and persistence of metolachlor, a compound structurally related to Methyl N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alaninate, highlights its limited mobility in soil environments under normal rainfall conditions. This research suggests that the environmental behavior of related compounds, including this compound, could be inferred for environmental risk assessments (Bowman, 1988).

Synthesis and Biological Screening

A study on the synthesis and biological screening of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide, closely related to this compound, provides insights into its potential biological applications. The synthesized compounds showed prominent activity against acetylcholinesterase enzyme, indicating the potential for this chemical structure in developing inhibitors for neurological disorders (Fatima et al., 2013).

Role in Chemical Synthesis

Research on the use of disulfonic acid imidazolium chloroaluminate as a catalyst for the synthesis of pyrazoles, involving compounds with structural similarities to this compound, showcases its importance in facilitating efficient and green chemical synthesis. This highlights the compound's relevance in developing novel catalytic processes for organic synthesis (Moosavi‐Zare et al., 2013).

Insights into Molecular Structure

A study on the crystal structure of tetrazole derivatives related to this compound offers valuable insights into molecular interactions and conformation. Such information is crucial for designing compounds with desired physical and chemical properties, including drug development (Al-Hourani et al., 2015).

Properties

IUPAC Name |

methyl 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO5S/c1-8(12(15)19-3)14(20(4,16)17)10-7-9(13)5-6-11(10)18-2/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKKCUGFYNRBHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N(C1=C(C=CC(=C1)Cl)OC)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2796030.png)

![N-cyclohexyl-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2796032.png)

![[2-[(1-methylpyrrole-2-carbonyl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2796041.png)

![2-chloro-1-[1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]propan-1-one](/img/structure/B2796045.png)

![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-nitropyridine](/img/structure/B2796048.png)

![(Z)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B2796050.png)